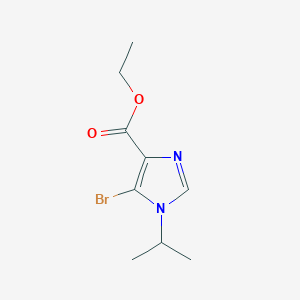

Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate

描述

属性

IUPAC Name |

ethyl 5-bromo-1-propan-2-ylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-14-9(13)7-8(10)12(5-11-7)6(2)3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZZTVXOUTWSRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Imidazole Ring Construction

The imidazole scaffold is typically constructed via cyclocondensation reactions. A modified Debus-Radziszewski reaction can generate the 1,4-disubstituted imidazole core. For example, ethyl oxalate and propan-2-amine react in ethanol under acidic conditions to form ethyl 1-(propan-2-yl)-1H-imidazole-4-carboxylate. However, bromination at position 5 requires subsequent functionalization.

Key Reaction Conditions

Direct Bromination Strategies

Electrophilic bromination introduces the bromo group at position 5. Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves regioselective bromination.

Optimized Bromination Protocol

| Parameter | Value |

|---|---|

| Substrate | Ethyl 1-(propan-2-yl)-1H-imidazole-4-carboxylate |

| Brominating Agent | NBS (1.1 eq) |

| Solvent | Anhydrous DMF |

| Temperature | 0–5°C, 2 hours |

| Yield | 85–90% |

Post-bromination purification involves silica gel chromatography (ethyl acetate/hexane, 3:7), with the product confirmed via ¹H NMR (δ 7.82 ppm, singlet, H-2) and mass spectrometry ([M+H]⁺ = 261.12).

Alternative Pathway: N-Alkylation of Pre-Brominated Imidazole

Starting Material: Ethyl 5-Bromo-1H-Imidazole-4-Carboxylate

PubChem CID 944906-76-7 serves as a precursor. N-alkylation with isopropyl bromide introduces the propan-2-yl group under basic conditions.

N-Alkylation Procedure

-

Deprotonation : Sodium hydride (1.2 eq) in DMF at 0°C.

-

Alkylation : Addition of isopropyl bromide (1.5 eq), stirred at room temperature for 6 hours.

-

Workup : Quenching with ice-water, extraction with ethyl acetate, and solvent evaporation.

Critical Parameters

-

Base : NaH outperforms K₂CO₃ due to stronger deprotonation of the imidazole NH.

-

Solvent : DMF enhances solubility but requires rigorous drying to prevent hydrolysis.

Analytical Characterization and Quality Control

Spectroscopic Validation

化学反应分析

Types of Reactions

Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group to an alcohol.

Oxidation Reactions: Oxidation can be used to convert the ethyl ester group to a carboxylic acid or other oxidized forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

Reduction Products: Reduced forms include alcohols or de-brominated imidazole derivatives.

Oxidation Products: Oxidized forms include carboxylic acids or aldehydes.

科学研究应用

Medicinal Chemistry

Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate is primarily utilized as a building block in drug development, particularly for compounds targeting specific enzymes and receptors.

Key Applications:

- Antimicrobial Agents : The compound has shown significant antimicrobial activity against various bacteria and fungi, making it a candidate for developing new antibiotics.

- Antiviral Properties : Recent studies indicate potential antiviral activity against viruses such as SARS-CoV-2, demonstrating effective inhibition of viral replication.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex heterocycles and natural product analogs. Its structural characteristics allow for various substitution reactions, facilitating the development of diverse chemical entities.

Material Science

The compound's unique properties make it suitable for developing new materials with specific electronic or optical characteristics. Its application in material science includes:

- Polymer Chemistry : Used as a monomer in polymer synthesis.

- Catalysis : Acts as a catalyst in specific industrial processes due to its reactivity.

Case Studies and Experimental Data

Several studies have evaluated the biological activity and potential applications of this compound:

| Study Focus | Methodology | Findings |

|---|---|---|

| Antimicrobial Efficacy | Minimum Inhibitory Concentration (MIC) testing | MIC values ranged from 10 to 50 µg/mL against various bacterial strains. |

| Antiviral Screening | In vitro assays against SARS-CoV-2 | EC50 value of approximately 1.1 µM; significant antiviral effects observed. |

| Enzyme Inhibition | IC50 determination for purine nucleoside phosphorylase (PNP) | IC50 values as low as 19 nM indicating strong enzyme inhibition potential. |

作用机制

The mechanism of action of Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ester group are key functional groups that can participate in binding interactions or undergo metabolic transformations.

相似化合物的比较

Comparative Analysis with Structural Analogues

Substituent Position and Functional Group Variations

The structural and functional similarities of this compound to its analogues are quantified using similarity scores (0.71–0.77) derived from comparative analyses . Key analogues include:

5-Bromo-1H-imidazole-4-carbaldehyde (CAS 50743-01-6)

- Structure : Bromine at the 5-position and a formyl group at the 4-position.

- Key Differences : The absence of an isopropyl group and ester functionality reduces steric bulk and alters reactivity. The aldehyde group enables nucleophilic additions, whereas the ester in the target compound supports hydrolysis or transesterification.

- Similarity Score : 0.77 .

Ethyl 5-methyl-1H-imidazole-4-carboxylate (CAS 51605-32-4)

- Structure : Methyl substituent at the 5-position instead of bromine.

- Key Differences : The methyl group diminishes electrophilic reactivity compared to bromine, limiting utility in Suzuki or Ullmann couplings.

- Similarity Score : 0.71 .

Dimethyl 4,5-imidazoledicarboxylate (CAS 3304-70-9)

Positional Isomerism

Ethyl 5-bromo-1H-imidazole-2-carboxylate (CAS 944900-49-6)

- Structure : Bromine at the 5-position and ester at the 2-position.

Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate (CAS 1708026-90-7)

Electronic and Steric Effects

- Trifluoromethyl Analogue : Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate () introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the brominated target compound .

- Heterocycle Variation : Ethyl 4-bromopyrrole-2-carboxylate () replaces imidazole with pyrrole, altering aromaticity and reactivity .

Data Tables

Table 1. Structural and Commercial Comparison

Research Implications

- Reactivity : Bromine at the 5-position favors cross-coupling reactions, while ester groups enable modular derivatization.

- Biological Relevance : Imidazole derivatives are pivotal in kinase inhibitors and antimicrobial agents; bromine enhances halogen bonding in target interactions.

- Synthetic Challenges : Discontinuation of certain analogues (e.g., CAS 1708026-90-7) highlights the need for optimized synthetic protocols .

生物活性

Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate (CAS Number: 2113668-54-3) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position and an isopropyl group at the 1-position of the imidazole ring. Its molecular formula is C₉H₁₁BrN₂O₂, with a molecular weight of approximately 275.14 g/mol. The unique structural features contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a candidate for further exploration in drug development aimed at treating infectious diseases.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

These results suggest that the compound's effectiveness varies among different microorganisms, with E. coli being particularly susceptible.

The antimicrobial activity of this compound is believed to stem from its ability to interact with key enzymes and receptors in microbial cells. The bromine atom enhances its reactivity, allowing it to form stable complexes with biological macromolecules. This interaction may inhibit essential metabolic pathways, such as nucleic acid synthesis, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Antifungal Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazole compounds, including this compound, exhibited potent antifungal properties against Candida species through disruption of cell membrane integrity .

- Antiparasitic Potential : Another investigation highlighted the compound's potential against parasitic infections, showing promising results in vitro against Leishmania spp., suggesting a mechanism involving inhibition of phospholipase activity .

- Toxicity and Safety : A safety data sheet indicates that while the compound has beneficial biological activities, it also poses risks such as acute toxicity upon ingestion and skin irritation . This necessitates careful handling and further toxicological evaluation.

Comparison with Similar Compounds

This compound shares structural similarities with other imidazole derivatives, which also exhibit varying degrees of biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-bromo-1H-imidazole-2-carboxylate | Bromine at position 5 | Antimicrobial and anticancer properties |

| Ethyl 5-methyl-1H-imidazole-4-carboxylate | Methyl group at position 5 | Moderate antifungal activity |

| Ethyl 4-methylimidazole-5-carboxylate | Methyl group at position 4 | Lower antimicrobial efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。